

Application Notes and Protocols: (R)-Morinidazole for Intravenous Administration

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Compound of Interest

Compound Name: (R)-Morinidazole

Cat. No.: B2453508

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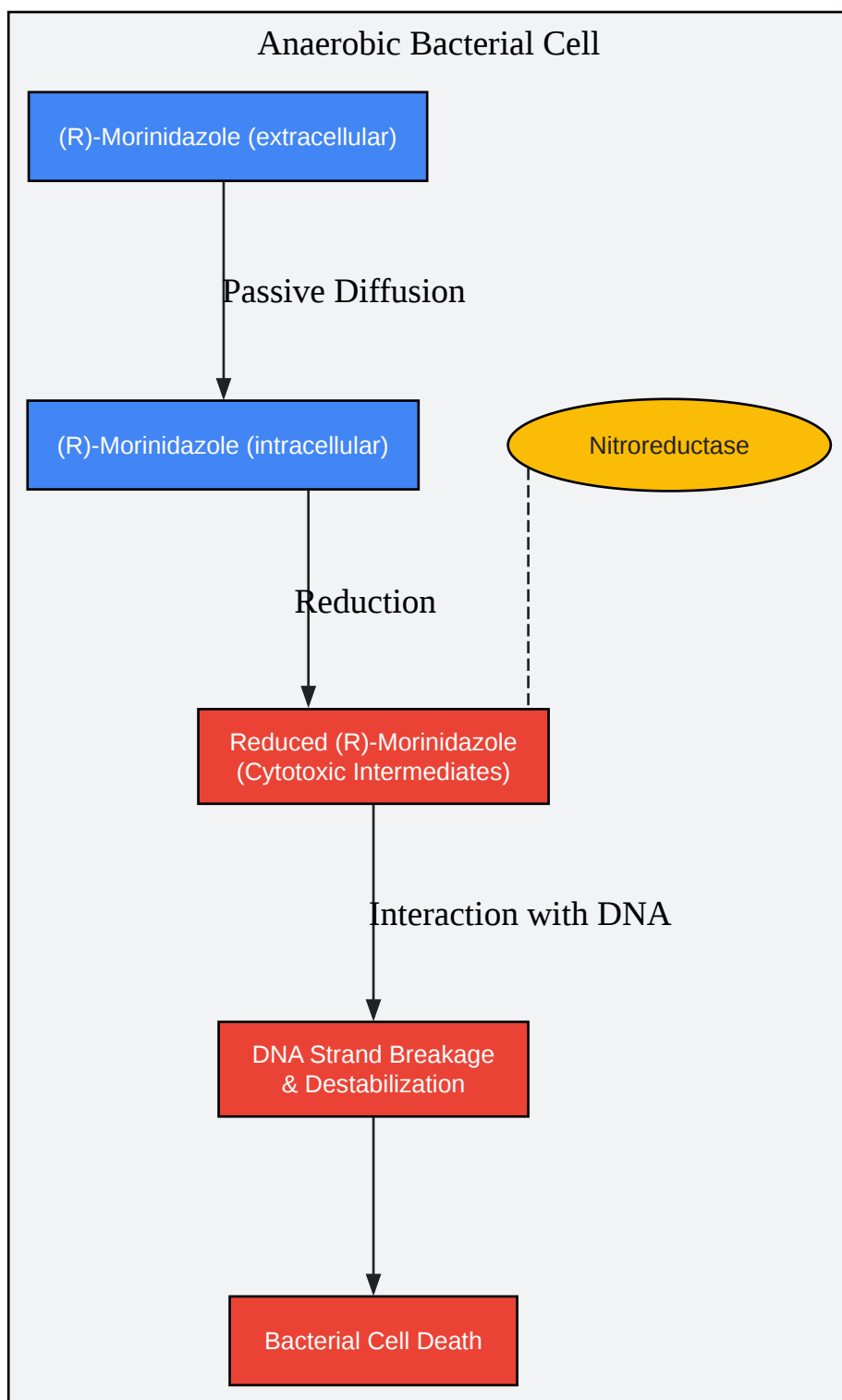
These application notes provide a comprehensive overview of the formulation, stability, and analytical considerations for the intravenous administration of **(R)-Morinidazole**. The protocols are intended to serve as a guide for research and development purposes.

Introduction

(R)-Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with activity against a wide range of anaerobic bacteria.[1] It is indicated for the treatment of infections such as pelvic inflammatory disease and appendicitis.[1] Intravenous administration is a critical route for patients who cannot take oral medication or for whom rapid attainment of therapeutic drug concentrations is necessary. This document outlines key considerations and methodologies for the development and evaluation of an intravenous formulation of **(R)-Morinidazole**.

Mechanism of Action

Like other 5-nitroimidazole compounds, **(R)-Morinidazole**'s antimicrobial effect is initiated by the reduction of its nitro group within anaerobic bacteria. This process, facilitated by the low redox potential of the microorganisms, leads to the formation of short-lived, cytotoxic intermediates that interact with and damage bacterial DNA, ultimately causing cell death.



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Mechanism of action of **(R)-Morinidazole** in anaerobic bacteria.

Formulation Details

An intravenous formulation of **(R)-Morinidazole** has been used in clinical trials. While specific proprietary details of commercial formulations are not fully available, a common formulation consists of **(R)-Morinidazole** in a sterile isotonic solution.

Composition

The following table summarizes a typical composition for a 100 mL intravenous infusion bag.

Component	Quantity	Purpose
(R)-Morinidazole	500 mg	Active Pharmaceutical Ingredient
Sodium Chloride	900 mg	Isotonicity Agent
Water for Injection	q.s. to 100 mL	Vehicle

Solubility Enhancement

(R)-Morinidazole is sparingly soluble in water. For research purposes, various solvent systems can be employed to enhance its solubility. The following are example formulations for achieving a clear solution, though they are not intended for direct clinical use without further development and validation.^[2]

Formulation Component	Protocol 1	Protocol 2	Protocol 3
DMSO	10%	10%	10%
PEG300	40%	-	-
Tween-80	5%	-	-
Saline	45%	-	-
20% SBE- β -CD in Saline	-	90%	-
Corn Oil	-	-	90%
Solubility	≥ 2.75 mg/mL	≥ 2.75 mg/mL	≥ 2.75 mg/mL

Pharmacokinetic Properties

The pharmacokinetic profile of intravenously administered **(R)-Morinidazole** has been investigated in healthy volunteers and specific patient populations.

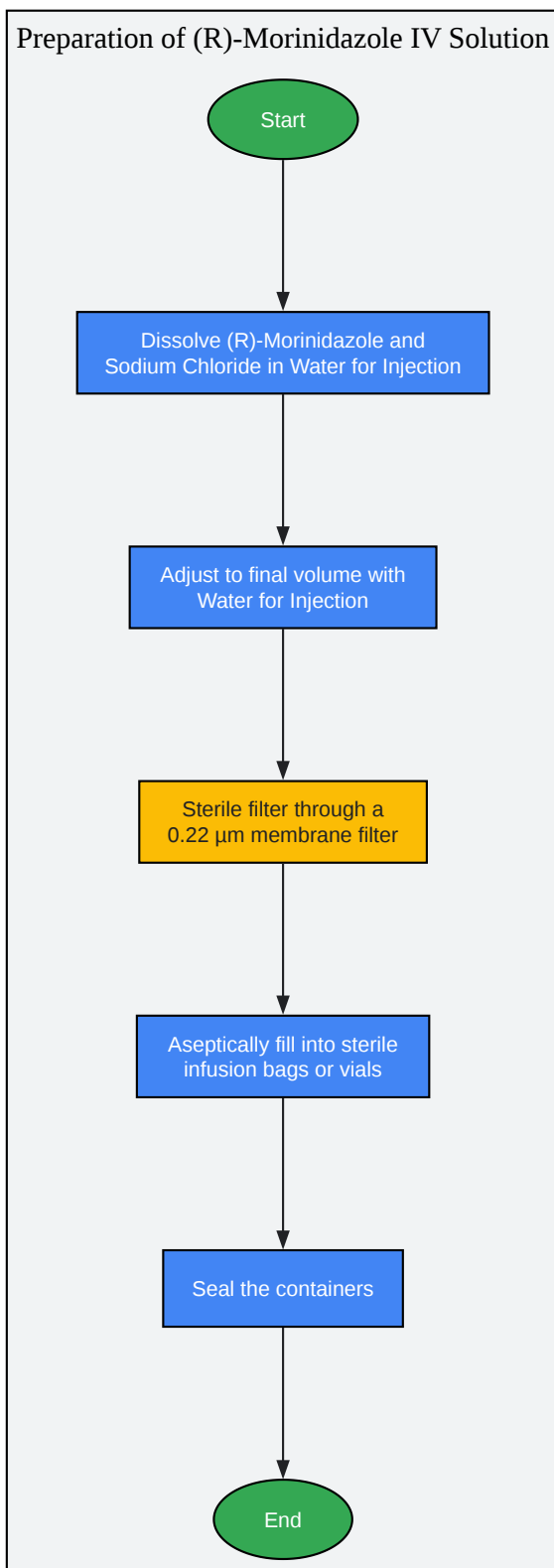
Parameter	Healthy Volunteers	Patients with Severe Renal Impairment	Reference
Dose	500 mg single infusion	500 mg single infusion	[3]
C _{max} (Morinidazole)	Not explicitly stated	Not explicitly stated (reached within 1 hour)	[3]
AUC _{0-t} (Morinidazole)	-	1.4 times higher than healthy volunteers	[3]
AUC _{0-∞} (Morinidazole)	-	1.4 times higher than healthy volunteers	[3]
Renal Excretion (unchanged)	-	Decreased by 65%	[3]
t _{1/2} (Morinidazole)	Similar to previous studies	Correlated with CL _{cr}	[4]
CL (Morinidazole)	Similar to previous studies	Correlated with CL _{cr}	[4]

Experimental Protocols

The following protocols are provided as a guide for the preparation and quality control of an **(R)-Morinidazole** intravenous formulation for research and development purposes.

Preparation of (R)-Morinidazole Intravenous Solution (5 mg/mL)

This protocol is based on general principles for preparing sterile intravenous solutions and should be performed under aseptic conditions in a suitable cleanroom environment.



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Workflow for the preparation of **(R)-Morinidazole** IV solution.

Materials:

- **(R)-Morinidazole** powder
- Sodium Chloride, USP grade
- Water for Injection (WFI)
- Sterile 0.22 µm membrane filter
- Sterile intravenous infusion bags or vials
- Appropriate personal protective equipment (PPE)

Procedure:

- In a sterile vessel, dissolve the required amount of **(R)-Morinidazole** and sodium chloride in approximately 80% of the final volume of WFI with continuous stirring.
- Once completely dissolved, add WFI to reach the final volume and mix thoroughly.
- Aseptically filter the solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.
- Aseptically fill the filtered solution into sterile intravenous infusion bags or vials.
- Seal the containers immediately.
- Visually inspect each container for particulate matter.

Stability-Indicating HPLC Method (Adapted from related compounds)

This method is a starting point and should be fully validated for **(R)-Morinidazole** according to ICH guidelines.^[5]

Chromatographic Conditions:

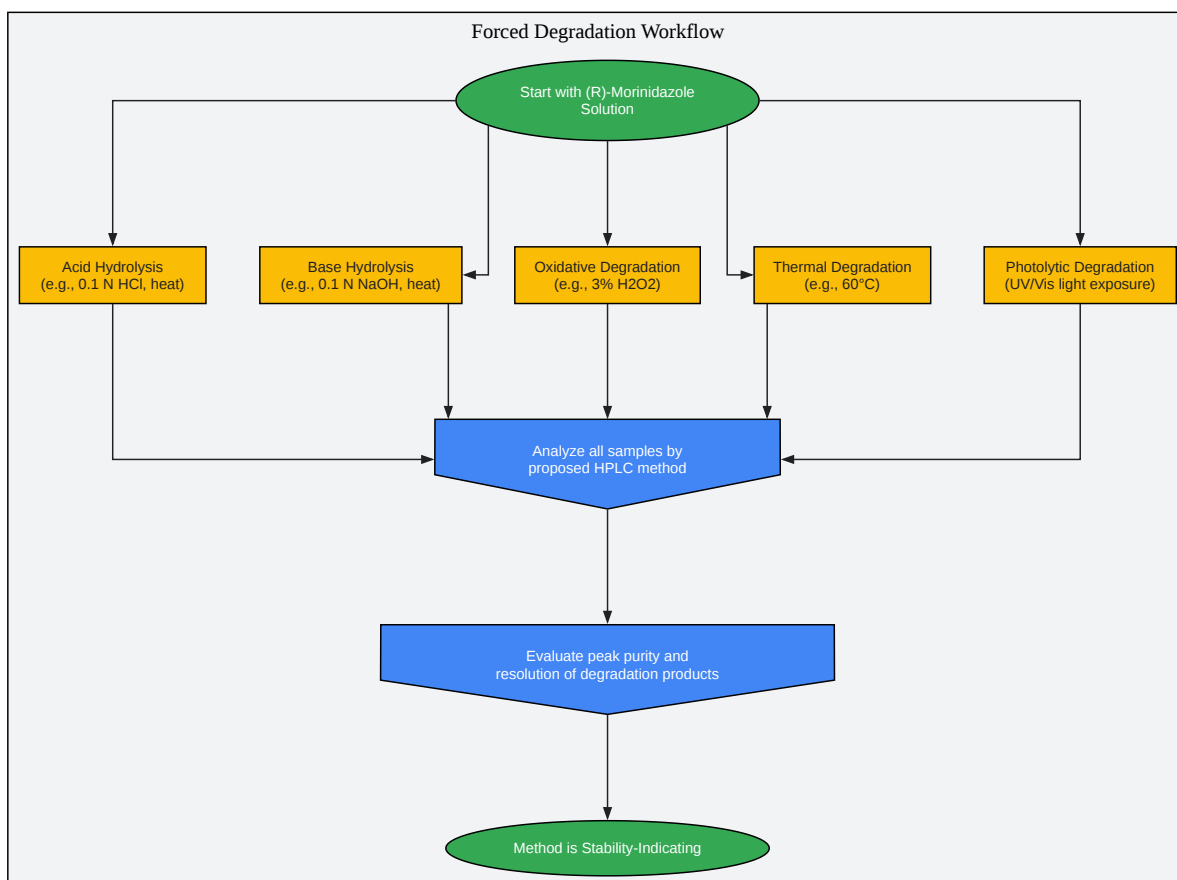
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 4.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient mode. A starting point could be a ratio of 30:20:50 (v/v/v) of Phosphate Buffer:Methanol:Acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis spectral scan of **(R)-Morinidazole** (a wavelength around 318 nm has been used for ornidazole).[\[6\]](#)
- Injection Volume: 10-20 µL
- Column Temperature: Ambient or controlled at 25°C

Method Validation Parameters:

- Specificity (including forced degradation studies)
- Linearity
- Range
- Accuracy
- Precision (repeatability and intermediate precision)
- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Robustness

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[\[7\]](#)



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Workflow for a forced degradation study.

Procedure:

- Acid Hydrolysis: Treat the **(R)-Morinidazole** solution with 0.1 N HCl and heat at an elevated temperature (e.g., 60-80°C) for a defined period.
- Base Hydrolysis: Treat the **(R)-Morinidazole** solution with 0.1 N NaOH at room temperature or with gentle heating.
- Oxidative Degradation: Treat the **(R)-Morinidazole** solution with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 60-80°C).
- Photolytic Degradation: Expose the **(R)-Morinidazole** solution to UV and visible light.
- Analyze all stressed samples, along with a control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active substance.

Quality Control Tests

The following quality control tests should be performed on the final intravenous product.

Test	Method	Acceptance Criteria (General for Parenterals)
Appearance	Visual Inspection	Clear, colorless to slightly yellow solution, free from visible particles.
pH	Potentiometry	Within a specified range (e.g., 4.5 - 7.0 for metronidazole injections).[8]
Assay	Validated HPLC method	90.0% - 110.0% of the labeled amount.
Related Substances	Validated HPLC method	Individual and total impurities should not exceed specified limits.
Sterility	USP <71>	Must meet the requirements for sterile products.
Bacterial Endotoxins	USP <85>	Must not exceed the specified endotoxin limit.
Particulate Matter	USP <788>	Must meet the limits for sub-visible particles.

Compatibility with Infusion Fluids

Based on data for metronidazole, **(R)-Morinidazole** intravenous infusion is expected to be compatible with:

- 0.9% Sodium Chloride (Normal Saline)[8]
- 5% Dextrose in Water (D5W)[8]
- Ringer's Lactate

Compatibility studies should be performed to confirm these findings for **(R)-Morinidazole**.

Disclaimer

This document is intended for informational and research purposes only and is not a substitute for professional medical or pharmaceutical advice. The protocols provided are generalized and require full validation for any specific application. All work with pharmaceutical ingredients and formulations should be conducted in accordance with applicable regulations and safety guidelines.

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